N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring pyrazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivatives, followed by the introduction of the piperidine ring. Key steps include:
Formation of Pyrazole Derivatives: This involves the reaction of hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Sulfonylation: The pyrazole derivatives are then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Piperidine: The sulfonylated pyrazole is then coupled with a piperidine derivative under conditions that may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N3-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N~3~-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-PHENYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- **N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-IMIDAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Uniqueness
N~3~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole rings and the presence of both sulfonyl and piperidine groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N6O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C16H24N6O3S/c1-12-14(9-21(3)19-12)7-17-16(23)13-5-4-6-22(10-13)26(24,25)15-8-18-20(2)11-15/h8-9,11,13H,4-7,10H2,1-3H3,(H,17,23) |
InChI Key |
TYYPTJNWNOOQKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C3=CN(N=C3)C)C |
Origin of Product |
United States |
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